molecular formula C10H15ClN4 B12821313 1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine

1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine

Cat. No.: B12821313
M. Wt: 226.70 g/mol
InChI Key: RIGJYLWZPKJAFC-UHFFFAOYSA-N
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Description

1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyrimidine moiety attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine typically involves the reaction of 5-chloropyrimidine with N-methylpiperidin-3-amine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: K2CO3 in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine stands out due to its specific interaction with GPR119, which is not commonly observed in other similar compounds. This unique mechanism of action provides it with distinct therapeutic potential, particularly in the management of metabolic disorders .

Properties

Molecular Formula

C10H15ClN4

Molecular Weight

226.70 g/mol

IUPAC Name

1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine

InChI

InChI=1S/C10H15ClN4/c1-12-9-3-2-4-15(7-9)10-13-5-8(11)6-14-10/h5-6,9,12H,2-4,7H2,1H3

InChI Key

RIGJYLWZPKJAFC-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)C2=NC=C(C=N2)Cl

Origin of Product

United States

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